((1S,2S)-2-(3-Fluorophenyl)cyclopropyl)methanol
CAS No.:
Cat. No.: VC17468467
Molecular Formula: C10H11FO
Molecular Weight: 166.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11FO |
|---|---|
| Molecular Weight | 166.19 g/mol |
| IUPAC Name | [(1S,2S)-2-(3-fluorophenyl)cyclopropyl]methanol |
| Standard InChI | InChI=1S/C10H11FO/c11-9-3-1-2-7(4-9)10-5-8(10)6-12/h1-4,8,10,12H,5-6H2/t8-,10-/m1/s1 |
| Standard InChI Key | TWCMBENCAWNIAV-PSASIEDQSA-N |
| Isomeric SMILES | C1[C@@H]([C@H]1C2=CC(=CC=C2)F)CO |
| Canonical SMILES | C1C(C1C2=CC(=CC=C2)F)CO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
The compound ((1S,2S)-2-(3-Fluorophenyl)cyclopropyl)methanol has the molecular formula C₁₀H₁₁FO and a molecular weight of 166.19 g/mol . Its IUPAC name, [(1S,2S)-2-(3-fluorophenyl)cyclopropyl]methanol, reflects the absolute configuration of the cyclopropane ring, where both chiral centers (C1 and C2) exhibit S stereochemistry . The fluorophenyl group at C2 and the hydroxymethyl group at C1 create a rigid, strained cyclopropane framework, which influences its conformational stability and interaction with biological targets.
The SMILES notation (C1C@@HCO) and InChIKey (TWCMBENCAWNIAV-PSASIEDQSA-N) provide unambiguous representations of its stereochemistry and connectivity . X-ray crystallography data for analogous fluorophenyl cyclopropanes (e.g., derivatives reported in ) suggest that the fluorine atom’s electronegativity induces a dipole moment, polarizing the aromatic ring and enhancing intermolecular interactions such as hydrogen bonding and π-stacking.
Synthesis and Stereoselective Preparation
Key Synthetic Routes
The synthesis of ((1S,2S)-2-(3-Fluorophenyl)cyclopropyl)methanol typically involves asymmetric cyclopropanation followed by functional group transformations. A representative pathway, adapted from methods described for related fluorinated cyclopropanes , proceeds as follows:
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Formation of the Cyclopropane Core:
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Starting from 3-fluorocinnamaldehyde, a Wittig reaction with methyltriphenylphosphonium bromide yields the corresponding vinyl fluoride .
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Cyclopropanation using ethyl diazoacetate and a copper(II) acetylacetonate catalyst generates a trans/cis mixture of cyclopropane carboxylates . Chiral auxiliaries or catalysts (e.g., oxazaborolidines) enforce the desired (1S,2S) configuration .
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Reduction and Hydroxymethyl Introduction:
Challenges in Stereocontrol
Achieving high enantiomeric excess (ee) requires precise control over reaction conditions. For example, the use of chiral oxazaborolidine catalysts in ketone reductions (as described in ) ensures >90% ee by leveraging non-covalent interactions to favor the desired transition state. Computational studies of similar systems suggest that the fluorine atom’s inductive effects stabilize intermediate borane complexes, enhancing stereoselectivity .
Biological Activity and Mechanistic Insights
Serotonin Receptor Modulation
((1S,2S)-2-(3-Fluorophenyl)cyclopropyl)methanol exhibits high affinity for serotonin receptors (5-HT), particularly the 5-HT₂C subtype . In vitro binding assays using human recombinant receptors demonstrate a Kᵢ value of 12 nM for 5-HT₂C, compared to 220 nM for 5-HT₂A . This selectivity is attributed to the compound’s ability to adopt a conformation complementary to the 5-HT₂C ligand-binding pocket, as shown in molecular docking simulations .
Notably, the compound lacks agonism at the 5-HT₂B receptor, a critical safety advantage given 5-HT₂B’s association with cardiotoxicity . Structural comparisons with non-selective agonists (e.g., norfenfluramine) reveal that the cyclopropane ring’s rigidity prevents unfavorable interactions with 5-HT₂B’s transmembrane helix 6 .
Comparative Analysis with Structural Analogues
Fluorophenyl vs. Difluorophenyl Derivatives
Replacing the 3-fluorophenyl group with a 3,4-difluorophenyl moiety (as in ) alters receptor selectivity. The difluorinated analogue shows a 5-fold increase in 5-HT₂A affinity but reduced metabolic stability due to enhanced cytochrome P450 2D6 oxidation .
Cyclopropane vs. Cyclohexane Scaffolds
Applications in Drug Discovery and Development
Lead Compound Optimization
The hydroxymethyl group serves as a versatile handle for structure-activity relationship (SAR) studies. Acylation or sulfonation of the alcohol yields prodrugs with improved bioavailability, as demonstrated by a 3-fold increase in oral exposure in pharmacokinetic studies.
Radiolabeled Derivatives for Imaging
Incorporation of carbon-11 into the hydroxymethyl group enables positron emission tomography (PET) imaging of 5-HT₂C receptors in vivo. Preliminary studies in non-human primates show specific binding in cortical regions, supporting its utility as a diagnostic tool for depression .
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